

In Vitro Mechanism of Action of (R)-Pioglitazone-d1: A Technical Guide

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Compound of Interest

Compound Name: (R)-Pioglitazone-d1

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Introduction

(R)-Pioglitazone-d1, also known as PXL065, is the deuterium-stabilized (R)-enantiomer of the thiazolidinedione (TZD) pioglitazone. While racemic pioglitazone is a well-established agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ), preclinical and in vitro studies have revealed that its pharmacological activity is a composite of the distinct actions of its two enantiomers. The (S)-enantiomer is primarily responsible for PPAR γ activation, which is associated with both the therapeutic effects on insulin sensitivity and the side effects of weight gain and fluid retention. In contrast, the (R)-enantiomer, particularly when stabilized by deuterium to prevent in vivo interconversion to the (S)-form, exhibits a distinct, non-genomic mechanism of action. This guide provides an in-depth technical overview of the in vitro mechanism of action of **(R)-Pioglitazone-d1**, focusing on its molecular targets and cellular effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Departure from PPAR γ Agonism

The primary in vitro mechanism of action of **(R)-Pioglitazone-d1** is characterized by its minimal activity at PPAR γ and its engagement with non-genomic targets, primarily within the mitochondria. This distinguishes it from its (S)-enantiomer and the parent racemic mixture.

Negligible PPAR γ Activity

In vitro assays confirm that **(R)-Pioglitazone-d1** has significantly reduced affinity for and activation of PPAR γ compared to the (S)-enantiomer and racemic pioglitazone. This is a critical feature, as it uncouples the potential therapeutic benefits from the adverse effects associated with potent PPAR γ agonism.

Non-Genomic Targets: Mitochondrial Modulation

The in vitro effects of **(R)-Pioglitazone-d1** are largely attributed to its interaction with mitochondrial proteins, leading to modulation of cellular metabolism. The two primary identified targets are:

- Mitochondrial Pyruvate Carrier (MPC): **(R)-Pioglitazone-d1** inhibits the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This is a key control point in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
- Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): **(R)-Pioglitazone-d1** retains the ability to inhibit ACSL4, an enzyme that activates long-chain fatty acids, particularly polyunsaturated fatty acids, for their subsequent metabolism. ACSL4 plays a significant role in lipid metabolism and has been implicated in ferroptosis.

Quantitative Data

The following tables summarize the available quantitative data from in vitro studies, comparing the activity of **(R)-Pioglitazone-d1** (PXL065), its corresponding deuterated (S)-enantiomer (d-S-pio), and racemic pioglitazone.

Table 1: In Vitro PPAR γ Activity

Compound	Coactivator Recruitment Assay (EC50)	Direct Binding Assay (IC50)
(R)-Pioglitazone-d1 (PXL065)	>100 μ M[1]	6.5 μ M[1]
(S)-Pioglitazone-d (d-S-pio)	3.2 μ M[1]	260 nM[1]
Racemic Pioglitazone	4.6 μ M[1]	Not explicitly reported in the same study

Table 2: In Vitro Mitochondrial Pyruvate Carrier (MPC) Inhibition

Compound	Cell Type	IC50
(R)-Pioglitazone-d1 (PXL065)	Permeabilized HepG2 cells	~3 μ M[1]
(R)-Pioglitazone-d1 (PXL065)	C2C12 mouse myoblasts	~10 μ M[1]
(R)-Pioglitazone-d1 (PXL065)	Rat primary cortical neurons	~15 μ M[1]
(S)-Pioglitazone-d (d-S-pio)	Permeabilized HepG2 cells	~3 μ M[1]
(S)-Pioglitazone-d (d-S-pio)	C2C12 mouse myoblasts	~20 μ M[1]
(S)-Pioglitazone-d (d-S-pio)	Rat primary cortical neurons	~30 μ M[1]

Table 3: In Vitro Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibition

Compound	Assay Type	Result
(R)-Pioglitazone-d1 (PXL065)	Enzymatic Assay	Retains inhibitory activity of pioglitazone[2][3]
Racemic Pioglitazone	Enzymatic Assay	Inhibits ACSL4 activity
Rosiglitazone (another TZD)	Enzymatic Assay	Inhibits ACSL4 activity (PPAR γ -independent)[4][5]

Note: A specific IC50 value for **(R)-Pioglitazone-d1** on ACSL4 is not available in the provided search results.

Experimental Protocols

PPAR γ Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ligand-dependent interaction between the PPAR γ ligand-binding domain (LBD) and a coactivator peptide.

- Materials:
 - GST-tagged PPAR γ -LBD
 - Terbium-labeled anti-GST antibody (donor fluorophore)
 - Fluorescein-labeled coactivator peptide (e.g., from PGC-1 α or SRC-1) (acceptor fluorophore)
 - **(R)-Pioglitazone-d1** and control compounds
 - Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% BSA, pH 7.4)
 - 384-well microplates
- Protocol:
 - Prepare serial dilutions of **(R)-Pioglitazone-d1** and control compounds in DMSO, followed by dilution in assay buffer.
 - In a 384-well plate, add the GST-PPAR γ -LBD, terbium-labeled anti-GST antibody, and the test compound solution.
 - Incubate for a specified period (e.g., 1 hour) at room temperature to allow for ligand binding.
 - Add the fluorescein-labeled coactivator peptide to each well.
 - Incubate for another period (e.g., 1-2 hours) at room temperature to allow for coactivator recruitment.

- Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (for fluorescein) and ~620 nm (for terbium).
- Calculate the ratio of the emission signals (665 nm / 620 nm). An increase in this ratio indicates coactivator recruitment.
- Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay ([14C]pyruvate Uptake)

This assay measures the rate of radiolabeled pyruvate transport into isolated mitochondria.

- Materials:
 - Freshly isolated mitochondria from a relevant cell line (e.g., HepG2) or tissue.
 - [14C]pyruvate
 - MPC inhibitor (e.g., UK5099) for control and stop solution.
 - **(R)-Pioglitazone-d1** and control compounds.
 - Incubation buffer (e.g., containing KCl, HEPES, MgCl₂, and a respiratory inhibitor like rotenone to prevent pyruvate metabolism).
 - Scintillation fluid and vials.
- Protocol:
 - Pre-incubate isolated mitochondria with various concentrations of **(R)-Pioglitazone-d1** or vehicle control in incubation buffer on ice.
 - Initiate the uptake reaction by adding [14C]pyruvate to the mitochondrial suspension.
 - Allow the uptake to proceed for a short, defined time (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C to minimize metabolism).

- Terminate the reaction by adding a stop solution containing a potent MPC inhibitor (e.g., UK5099) and immediately centrifuging the mitochondria through a layer of silicone oil to separate them from the incubation medium.
- Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
- Determine the protein concentration of each mitochondrial sample to normalize the data.
- Plot the rate of pyruvate uptake (nmol/min/mg protein) against the **(R)-Pioglitazone-d1** concentration to determine the IC50 value.

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Activity Assay (Radiometric)

This assay measures the enzymatic activity of ACSL4 by quantifying the formation of radiolabeled acyl-CoA from a fatty acid substrate.

- Materials:
 - Recombinant ACSL4 enzyme or cell lysates containing ACSL4.
 - [14C]-labeled long-chain fatty acid (e.g., arachidonic acid or palmitic acid).
 - ATP, Coenzyme A (CoA), and MgCl₂.
 - **(R)-Pioglitazone-d1** and control compounds.
 - Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
 - Extraction solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).
 - Scintillation fluid and vials.
- Protocol:
 - Pre-incubate the enzyme source (recombinant ACSL4 or cell lysate) with different concentrations of **(R)-Pioglitazone-d1** or vehicle control in the reaction buffer.

- Initiate the reaction by adding the substrate mixture containing [14C]-fatty acid, ATP, CoA, and MgCl₂.
- Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by adding the extraction solution.
- Perform a liquid-liquid extraction to separate the unreacted [14C]-fatty acid (which remains in the organic phase) from the [14C]-acyl-CoA product (which partitions to the aqueous phase).
- Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
- Calculate the enzyme activity (pmol/min/mg protein).
- Plot the enzyme activity against the **(R)-Pioglitazone-d1** concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

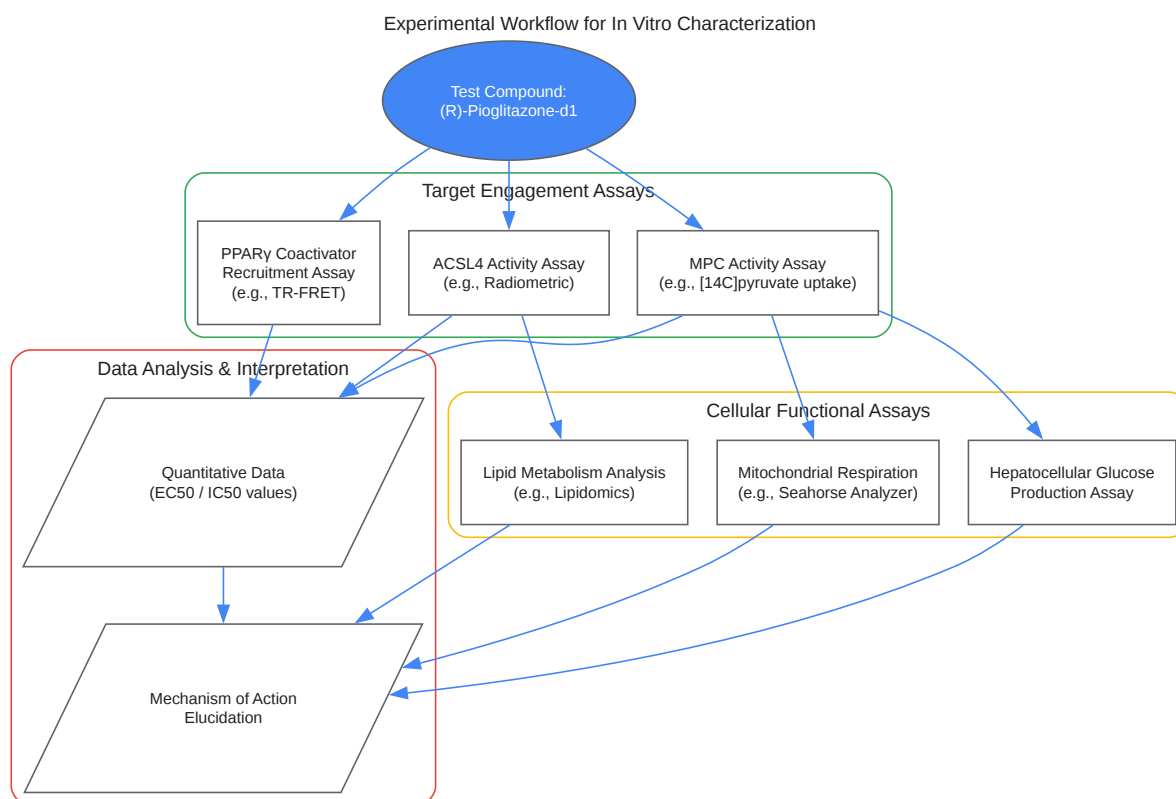
Signaling Pathways

The following diagrams illustrate the proposed in vitro signaling pathways affected by **(R)-Pioglitazone-d1**.

Caption: In vitro signaling pathways of **(R)-Pioglitazone-d1**.

Experimental Workflow

The logical flow for investigating the in vitro mechanism of action of **(R)-Pioglitazone-d1** is depicted below.



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